2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
Description
This compound features a benzylthio group (-S-CH2-C6H5) attached to an ethanone moiety, which is further linked to a piperazine ring substituted with a 4-(4-fluorophenyl)thiazol-2-ylmethyl group. The hydrochloride salt enhances solubility for pharmacological applications. Its molecular formula is C19H25ClN2O2S2 (MW: 413.0) . Key structural elements include:
- 4-Fluorophenyl substituent: Introduces electron-withdrawing effects, improving metabolic stability.
- Benzylthio group: Enhances lipophilicity, influencing membrane permeability.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3OS2.ClH/c24-20-8-6-19(7-9-20)21-16-30-22(25-21)14-26-10-12-27(13-11-26)23(28)17-29-15-18-4-2-1-3-5-18;/h1-9,16H,10-15,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZNQHZJKXQIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)CSCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps:
Formation of Thiazole Ring: : The initial step may involve the formation of the thiazole ring through the reaction of appropriate starting materials like 4-fluoroaniline and thioamide under cyclization conditions.
Benzylation: : The next step might include benzylation of the thiazole derivative using benzyl chloride or a similar reagent.
Piperazine Introduction: : This step involves the reaction of the benzylthio thiazole intermediate with a suitable piperazine derivative under controlled conditions.
Final Functionalization: : The final step may include introducing the ethanone functionality and converting the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would require optimization of reaction conditions, use of high-purity reagents, and scaling up the synthesis using suitable reactors and purification techniques. Efficient catalysts and reaction monitoring would be crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the thioether group, potentially forming sulfoxides or sulfones.
Reduction: : Reduction reactions may target the ketone group, yielding alcohol derivatives.
Substitution: : The aromatic rings and piperazine moiety may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of reagents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Reduction: : Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Use of reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products Formed
Sulfoxides and Sulfones: from oxidation reactions.
Alcohol Derivatives: from reduction reactions.
Substituted Derivatives: depending on the nature of the substitution reaction.
Scientific Research Applications
2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride has various applications:
Chemistry: : As an intermediate for the synthesis of more complex molecules.
Biology: : Potential use in studying biological pathways and interactions, given its complex structure.
Medicine: : Exploration of its pharmacological properties for potential therapeutic applications, especially in the treatment of conditions involving thiazole and piperazine derivatives.
Industry: : Possible use in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride would depend on its specific biological target. The compound's structure suggests it may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The fluorophenyl group may enhance binding affinity, while the thiazole and piperazine moieties could contribute to its overall activity profile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Substituted Thiazole Derivatives
2-Phenyl-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone Hydrochloride
- Structure : Lacks the benzylthio group and 4-fluorophenyl substitution; instead, it has a phenyl group on the thiazole ring.
- Higher molecular weight (estimated ~420–430) due to dual phenyl groups. Reduced lipophilicity compared to the benzylthio-containing target compound .
2-(Benzylthio)-1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone Hydrochloride
- Structure : Replaces the thiazolylmethyl group with a hydroxyethyl-thiophene moiety.
- Key Differences :
Benzothiazole-Piperazine Hybrids ()
Compound 5i
- Structure : Contains a benzo[d]thiazol-2-yl group and a triazolylmethyl linker.
- Higher molecular weight (593.17 vs. 413.0) due to extended substituents. Enhanced rigidity from the triazole-thiazole system may reduce conformational flexibility .
Urea-Linked Thiazole-Piperazine Derivatives (–7)
Compound 11a
- Structure : Features a urea bridge (-NH-CO-NH-) linking a 3-fluorophenyl group to the thiazole-piperazine core.
- Key Differences :
Quinoline-Piperazine Analogs ()
Compound C4
- Structure: Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate.
- Ester group: Increases hydrophilicity but may limit blood-brain barrier penetration. Molecular weight: ~500 (estimated), significantly higher than the target compound .
Structural and Functional Implications
Electronic Effects
- 4-Fluorophenyl vs. Phenyl : The fluorine atom in the target compound stabilizes the thiazole ring via electron withdrawal, reducing oxidative metabolism .
- Benzylthio vs. Hydroxyethyl : The thioether group in the target compound increases lipophilicity (clogP ~3.0) compared to hydroxyethyl-substituted analogs (clogP ~2.5) .
Pharmacokinetic Properties
- Solubility : Hydrochloride salts (common in analogs) improve aqueous solubility.
- Metabolic Stability: Fluorine substitution in the target compound may slow CYP450-mediated metabolism compared to non-fluorinated analogs .
Data Tables
Table 1. Molecular Properties of Selected Analogs
Biological Activity
The compound 2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Chemical Structure
The synthesis of thiazole derivatives typically involves the reaction of various thioketones with piperazine and benzylthio groups. The specific compound can be synthesized using established methodologies that incorporate fluorinated phenyl groups, enhancing its biological efficacy. The structure of the compound is characterized by the presence of a thiazole ring, which is known for its diverse biological properties.
Biological Activity Overview
The biological activities of thiazole derivatives, including the compound under review, have been extensively studied. Key areas of focus include:
- Anticancer Activity : Thiazole compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that derivatives with similar structures exhibit IC50 values in the low micromolar range against HepG2 and MCF-7 cancer cell lines, suggesting substantial antiproliferative effects .
- Antimicrobial Properties : Research has demonstrated that thiazole derivatives possess notable antibacterial and antifungal activities. For example, compounds structurally related to the target compound have displayed MIC values indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Studies
A significant study highlighted the anticancer potential of thiazole derivatives, including those with benzylthio substitutions. The results indicated that these compounds could inhibit focal adhesion kinase (FAK), a protein involved in cancer cell proliferation. The most potent compounds exhibited EC50 values as low as 10.28 µg/mL against HepG2 cells .
Antimicrobial Studies
In antimicrobial evaluations, derivatives similar to this compound were tested against various bacterial strains. Results showed effective inhibition with MIC values around 31.25 µg/mL against Salmonella typhimurium, surpassing traditional antibiotics .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study conducted on a series of thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. The compound's structure was linked to its ability to disrupt cellular integrity and promote cell death .
- Antimicrobial Efficacy : In another investigation, thiazole-based compounds were tested for their antimicrobial activity using the agar well diffusion method. The results confirmed that certain derivatives exhibited comparable efficacy to standard antibiotics like ciprofloxacin, highlighting their potential as alternative therapeutic agents .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole ring and substituents such as fluorine on phenyl groups significantly enhance biological activity. For example:
- Fluorine Substitution : The presence of fluorine atoms has been correlated with increased potency against both cancer cells and bacteria due to enhanced lipophilicity and electron-withdrawing effects.
- Benzylthio Groups : These groups contribute to improved binding affinity to biological targets, facilitating higher levels of activity .
Q & A
Q. What are the key synthetic strategies for preparing 2-(benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride?
The synthesis typically involves multi-step reactions:
Piperazine functionalization : Introduce substituents via nucleophilic substitution or coupling reactions (e.g., attaching the thiazole-methyl group) .
Thioether formation : React benzyl thiol derivatives with electrophilic intermediates (e.g., α-halo ketones) under basic conditions .
Salt formation : Hydrochloride salt preparation using HCl in anhydrous solvents .
Critical considerations : Optimize reaction temperature (60–80°C for nucleophilic substitutions) and solvent polarity (e.g., DMF for coupling reactions). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- NMR spectroscopy : Confirm thiazole protons (δ 7.2–8.1 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and isotopic patterns for chlorine/fluorine .
- X-ray crystallography : Resolve piperazine-thiazole spatial orientation in single crystals (if crystallizable) .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from assay variability or impurity-driven artifacts. Mitigation strategies:
Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., known kinase inhibitors) .
Re-synthesize batches : Verify purity via HPLC and compare activity across labs .
Computational docking : Model interactions with targets (e.g., dopamine D₂ receptors) to identify critical binding motifs .
Q. What methodologies optimize reaction yields for the thiazole-piperazine coupling step?
Optimization approaches:
- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling reactions .
- Solvent effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states .
- Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. 12 hours conventional) while maintaining >80% yield .
Data-driven example : A 15% yield increase was achieved by switching from THF to DMF under reflux .
Q. How to design in vitro studies to evaluate its enzyme inhibition potential?
Target selection : Prioritize kinases (e.g., JAK2) or GPCRs (e.g., histamine receptors) based on structural analogs .
Assay conditions : Use fluorogenic substrates (e.g., Z-LYTE® for kinases) and measure IC₅₀ values at pH 7.4 .
Control experiments : Include enzyme-specific inhibitors (e.g., staurosporine for kinases) and assess cytotoxicity (MTT assay) .
Q. What strategies assess the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS over 24 hours .
- Thermal stability : Use DSC/TGA to determine decomposition temperatures (>200°C for hydrochloride salts) .
- Light sensitivity : Store in amber vials and compare NMR spectra pre-/post-exposure to UV .
Q. How to perform structure-activity relationship (SAR) studies on the benzylthio moiety?
Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzyl ring .
Biological testing : Compare IC₅₀ values against parent compound in receptor-binding assays .
Computational analysis : Calculate Hammett σ values to correlate electronic effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
